molecular formula C11H9N5O2 B14942354 [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile

[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile

Cat. No.: B14942354
M. Wt: 243.22 g/mol
InChI Key: PLSAVRGFLSFZRP-HQYXKAPLSA-N
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Description

[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methylfuran with ethylideneamine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving cyanation and amination to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile apart is its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its complex structure provides versatility that simpler compounds like methylcyclohexane and vanillin acetate lack.

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-[(E)-ethylideneamino]oxy-2-methylfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C11H9N5O2/c1-3-16-18-11(2)9(7(4-12)5-13)8(6-14)10(15)17-11/h3H,15H2,1-2H3/b16-3+

InChI Key

PLSAVRGFLSFZRP-HQYXKAPLSA-N

Isomeric SMILES

C/C=N/OC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Canonical SMILES

CC=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Origin of Product

United States

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